molecular formula C13H12ClN B8745007 4-[2-(2-Chlorophenyl)ethyl]pyridine CAS No. 5397-85-3

4-[2-(2-Chlorophenyl)ethyl]pyridine

Cat. No.: B8745007
CAS No.: 5397-85-3
M. Wt: 217.69 g/mol
InChI Key: USQKRDOQSVGOKQ-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenyl)ethyl]pyridine is a pyridine derivative featuring a 2-(2-chlorophenyl)ethyl substituent at the 4-position of the pyridine ring. This structure combines the aromaticity and basicity of pyridine with the hydrophobic and electron-withdrawing properties of the 2-chlorophenyl group.

Properties

CAS No.

5397-85-3

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

4-[2-(2-chlorophenyl)ethyl]pyridine

InChI

InChI=1S/C13H12ClN/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,7-10H,5-6H2

InChI Key

USQKRDOQSVGOKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Pyridine derivatives with halogenated aryl substituents are common in medicinal chemistry. Key analogs include:

Compound Name Substituents on Pyridine Ring Key Structural Features
4-[2-(2-Chlorophenyl)ethyl]pyridine 4-position: 2-(2-chlorophenyl)ethyl group Ethyl linker enhances flexibility; Cl at ortho position on phenyl enhances steric and electronic effects
2-(2-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine 2-ClPh, 4-OEt, 6-CF3Ph Multiple substituents increase hydrophobicity and electron-withdrawing effects
2-(Chloro(4-chlorophenyl)methyl)pyridine 2-position: Cl-(4-ClPh)CH- Dichlorinated benzyl group enhances lipophilicity
PAK-104P (pyridine carboxylate derivative) 3-pyridinecarboxylate with diphenylmethyl-piperazinyl groups Bulky substituents improve P-glycoprotein inhibition

Key Observations :

  • Substituent position (e.g., 2- vs. 4-) affects electronic distribution and binding interactions.
  • Bulky groups (e.g., trifluoromethyl, diphenylmethyl) enhance multidrug resistance (MDR) reversal but may reduce solubility .

Physicochemical Properties

Data from structurally related compounds:

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) IR/NMR Features (cm⁻¹/δ ppm)
This compound* ~219.7 (estimated) N/A N/A Aromatic C-H (~3035), C-Cl (~750)
Methyl-substituted analog 466–545 288–292 76 C=O (1668), -CN (2201), N-H (3358–3471)
Ethoxy/CF3-substituted pyridine 377.8 N/A N/A C-O-C (~1252), CF3 (~1120)

*Estimated based on molecular formula.
Trends :

  • Halogenation (Cl, CF3) increases molecular weight and melting points.
  • Ethyl linkers (as in the target compound) may lower melting points compared to rigid carboxylate derivatives .

Mechanistic Insights :

  • The 2-chlorophenyl group in this compound may enhance binding to hydrophobic pockets in target proteins, similar to dichlorophenyl analogs .

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